molecular formula C6H11NO2 B11718625 1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one

1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one

Cat. No.: B11718625
M. Wt: 129.16 g/mol
InChI Key: DSMLSOUSFHKVTH-UHFFFAOYSA-N
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Description

1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one is a chemical compound with the molecular formula C6H11NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one typically involves the reaction of azetidine with appropriate reagents to introduce the hydroxymethyl and ethanone groups. One common method involves the reaction of azetidine with formaldehyde and acetic anhydride under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the azetidine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(Hydroxymethyl)azetidin-1-yl]ethan-1-one is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C6H11NO2

Molecular Weight

129.16 g/mol

IUPAC Name

1-[2-(hydroxymethyl)azetidin-1-yl]ethanone

InChI

InChI=1S/C6H11NO2/c1-5(9)7-3-2-6(7)4-8/h6,8H,2-4H2,1H3

InChI Key

DSMLSOUSFHKVTH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC1CO

Origin of Product

United States

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